

Chemical properties and stability of ponatinib hydrochloride

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Compound of Interest

Compound Name: Ponatinib Hydrochloride

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An In-depth Technical Guide on the Chemical Properties and Stability of **Ponatinib Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **ponatinib hydrochloride**, a potent multi-targeted tyrosine kinase inhibitor. The information is curated for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, detailed experimental protocols, and a clear visualization of its molecular interactions.

Chemical and Physical Properties

Ponatinib hydrochloride is the salt form of ponatinib, an orally bioavailable inhibitor.^[1] It presents as an off-white to yellow powder.^{[2][3]} A summary of its key chemical and physical properties is provided below.

Property	Value	Reference(s)
IUPAC Name	3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride	[1]
Molecular Formula	C ₂₉ H ₂₇ F ₃ N ₆ O·HCl	[2][4]
Molecular Weight	569.02 g/mol	[1][2][3]
Appearance	Off-white to Yellow Powder	[2][3]
Melting Point	265.5-267.6°C	[2]
pKa	2.77 and 7.8	[3]
Solubility (Aqueous)	Highly soluble at pH < 1.7; Slightly soluble at pH 1.7-2.7; Insoluble at pH > 2.7	[3][5]
Solubility (pH 1.7)	7790 mcg/mL	[3]
Solubility (pH 2.7)	3.44 mcg/mL	[3]
Solubility (pH 7.5)	0.16 mcg/mL	[3]
Solubility (Organic)	DMSO: ~11 mg/mL; Dimethyl formamide: ~2 mg/mL; Ethanol: Slightly soluble	[4][6]

Stability Profile

The stability of **ponatinib hydrochloride** has been investigated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8]

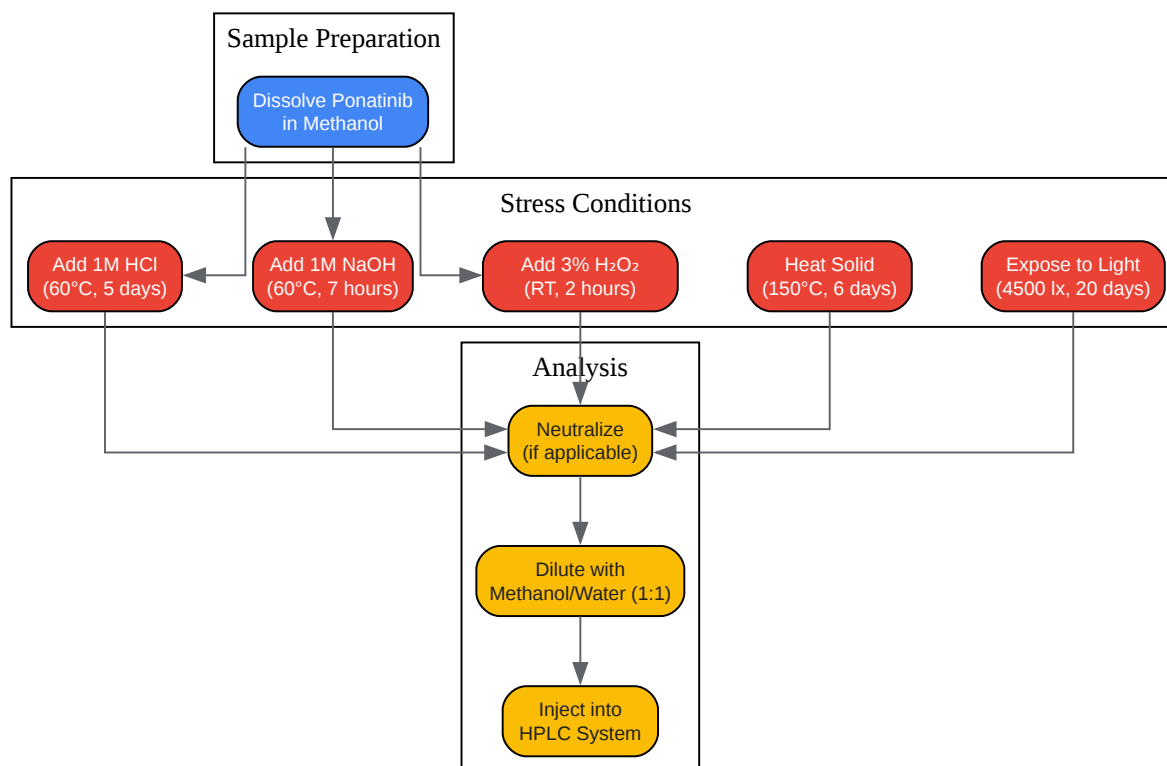
Stress Condition	Methodology	Observations	Reference(s)
Acidic Hydrolysis	1 M HCl at 60°C for 5 days	Degradation observed.	[7] [9]
Alkaline Hydrolysis	1 M NaOH at 60°C for 7 hours	Degradation observed. Impurity-C is formed as a degradation product.	[7]
Oxidative	3% H ₂ O ₂ at room temperature for 2 hours	Degradation observed. A novel compound, impurity-B, is generated.	[7]
Thermal	Solid-state at 150°C for 6 days	Degradation observed.	[7] [9]
Photolytic	4,500 lx for 20 days	Degradation observed.	[7] [9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following sections outline the protocols used for forced degradation testing and the analytical method for quantification.

Forced Degradation Study Protocol

Forced degradation studies were conducted to assess the stability of ponatinib under various stress conditions. A general workflow is depicted below, followed by specific conditions.[\[7\]](#)



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Workflow for Forced Degradation Studies.

- **Acid Degradation:** A 10 mg sample of ponatinib is dissolved in 10 mL of methanol, combined with a 1 M hydrochloric acid solution, and reacted at 60°C for 5 days.[7][9]
- **Alkaline Degradation:** A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.[7][9]
- **Oxidative Degradation:** The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂) solution for 2 hours.[7][9]

- Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.[\[7\]](#)[\[9\]](#)
- Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.[\[7\]](#)[\[9\]](#)

Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.[\[7\]](#)

Stability-Indicating HPLC Method

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed to separate ponatinib from its process-related and degradation impurities.[\[7\]](#)

Parameter	Specification
Chromatographic Column	Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase A	Water and acetonitrile (9:1) containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, adjusted to pH 2.4
Mobile Phase B	Acetonitrile
Elution	Gradient
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection Wavelength	250 nm
Injection Volume	10 µL

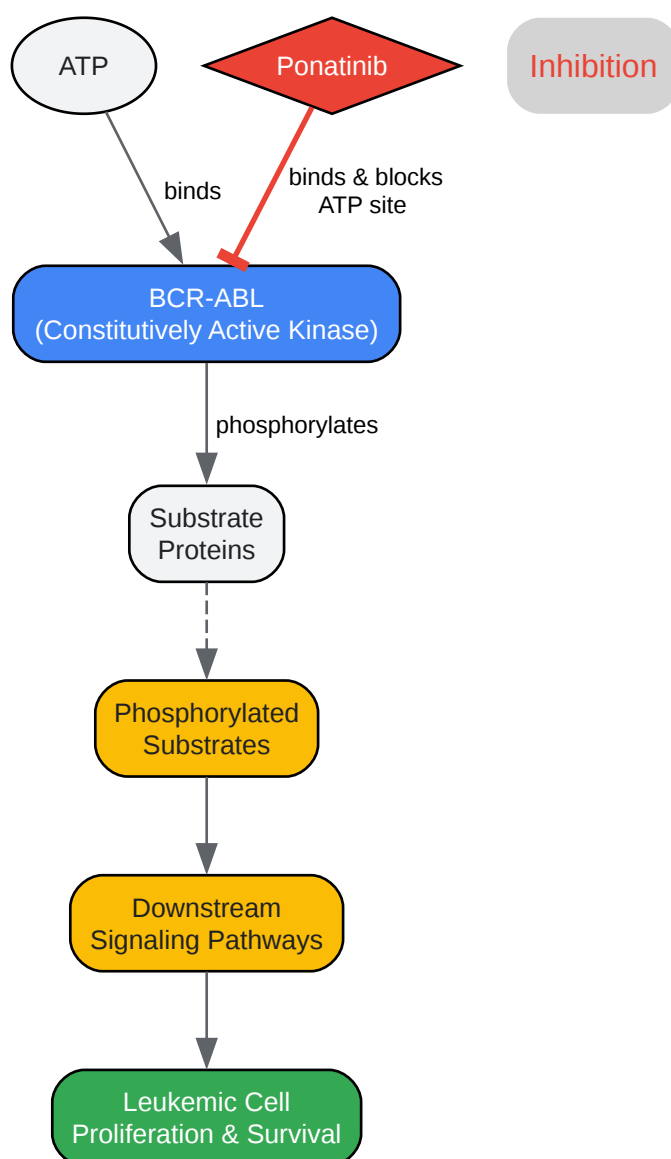
This method demonstrated high specificity, sensitivity, linearity, precision, accuracy, and robustness, making it suitable for quality control and stability assessment of ponatinib.[\[7\]](#)[\[9\]](#)

Mechanism of Action and Signaling Pathways

Ponatinib is a multi-targeted kinase inhibitor, with its primary target being the BCR-ABL tyrosine kinase, including mutated forms that confer resistance to other inhibitors.[\[10\]](#)[\[11\]](#)

Inhibition of BCR-ABL Signaling

The hallmark of chronic myeloid leukemia (CML) is the Philadelphia chromosome, which produces the abnormal BCR-ABL fusion protein.[12] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Ponatinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the BCR-ABL kinase domain, including the gatekeeper T315I mutant, thereby blocking its activity and halting downstream signaling pathways that lead to leukemic cell growth.[12][13]

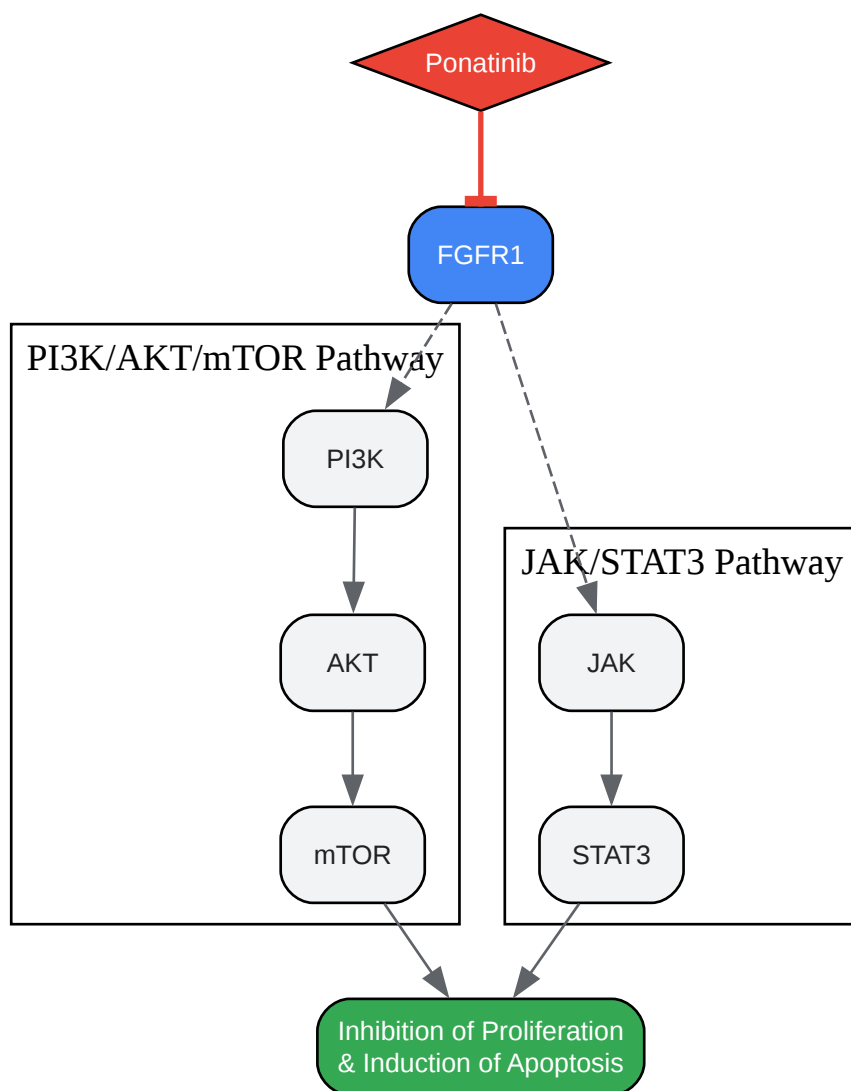


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Ponatinib Inhibition of BCR-ABL Signaling.

Inhibition of Other Kinase Pathways

Ponatinib's efficacy is enhanced by its ability to inhibit other tyrosine kinases involved in tumor growth and angiogenesis. Studies have shown that ponatinib inhibits pathways downstream of FGFR1, such as PI3K/AKT/mTOR and JAK/STAT3, which are implicated in neuroblastoma cell proliferation and survival.[14]

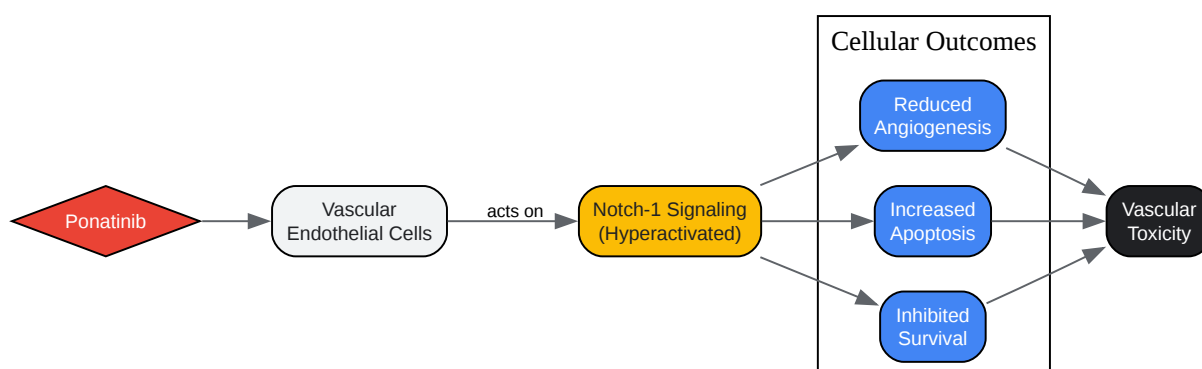


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Inhibition of FGFR1 Downstream Pathways.

Off-Tumor Effects: Notch-1 Signaling and Vascular Toxicity

While therapeutically beneficial in cancer cells, ponatinib can have "on-target, off-tumor" effects. A significant concern is vascular toxicity, which has been linked to the hyperactivation of the Notch-1 signaling pathway in endothelial cells.[15][16] This leads to inhibited endothelial survival, reduced angiogenesis, and increased apoptosis, contributing to adverse vascular events.[15][17]



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Ponatinib-Induced Vascular Toxicity via Notch-1.

Conclusion

Ponatinib hydrochloride is a chemically stable compound with well-defined physical properties. Its solubility is highly pH-dependent, a critical factor for formulation and bioavailability. Forced degradation studies have identified the conditions under which the molecule degrades, and validated analytical methods are available for its quality control. The potent inhibitory activity of ponatinib against BCR-ABL and other kinases underpins its clinical efficacy, while off-tumor effects, such as those mediated by the Notch-1 pathway, highlight important areas for ongoing research and clinical monitoring. This guide provides foundational data and methodologies to support further development and investigation of this important therapeutic agent.

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